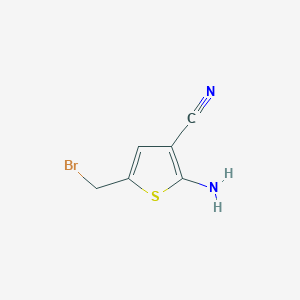

2-Amino-5-(bromomethyl)thiophene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-5-(bromomethyl)thiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a bromomethyl group, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(bromomethyl)thiophene-3-carbonitrile can be achieved through several methods. One common approach involves the Gewald reaction, which is a multi-component reaction involving a ketone, an activated nitrile, and elemental sulfur. This reaction typically requires a base catalyst and can be performed under solvent-free conditions using high-speed vibration milling . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions can be tailored to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(bromomethyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

Cyclization Reactions: The amino and carbonitrile groups can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride for oxidation and reduction reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include a wide range of substituted thiophene derivatives, which can exhibit diverse biological and chemical properties. These derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Medicinal Chemistry

Biological Activity

The compound exhibits a range of biological activities, making it a promising candidate for drug development. Its derivatives have been studied for their potential as:

- Antiviral Agents : Compounds based on thiophene structures have shown efficacy against viruses such as the dengue virus and influenza virus polymerase inhibitors .

- Antimicrobial Agents : Research indicates that thiophene derivatives possess antimicrobial properties, with certain compounds demonstrating activity against bacterial strains .

- Anticancer Drugs : The structural motifs found in 2-amino thiophenes have been linked to anticancer activity, particularly against colon carcinoma cells. For instance, hybrids of 2-amino thiophenes with other pharmacophores have shown promising results in preclinical studies .

Case Study: Anticancer Activity

A study highlighted the synthesis of 2-amino thiophene derivatives that were tested for their anticancer properties. The results indicated that specific modifications to the thiophene ring enhanced cytotoxicity against cancer cell lines, suggesting a structure-activity relationship that can be exploited for drug design .

Material Science

Functional Materials

2-Amino-5-(bromomethyl)thiophene-3-carbonitrile and its derivatives are being explored for their potential in developing functional materials:

- Organic Photovoltaics : The compound has been incorporated into organic photovoltaic cells, where its electronic properties contribute to improved light absorption and energy conversion efficiency .

- Liquid Crystals : Thiophene-based compounds are also studied for their application in liquid crystalline materials, which are essential for display technologies and sensors .

- Nonlinear Optical Materials : The unique optical properties of thiophene derivatives make them suitable candidates for nonlinear optical applications, which are crucial in telecommunications and laser technologies .

Synthesis of Heterocycles

The ability to synthesize various heterocyclic compounds from 2-amino thiophenes is another significant application. These heterocycles often exhibit enhanced biological activity and can be used in the development of new pharmaceuticals.

Synthesis Techniques

Recent studies have demonstrated efficient synthetic routes to obtain complex heterocycles from 2-amino thiophenes through reactions such as:

- Mannich Reaction : This method has been employed to produce thieno[2,3-d]pyrimidines from 2-amino thiophenes, showcasing their versatility in forming biologically relevant structures .

- Michael Addition Reactions : Utilizing the nucleophilic nature of the amino group allows for the formation of novel compounds that can further be modified for specific applications .

Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-5-(bromomethyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and carbonitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target proteins or enzymes . These interactions can modulate the function of the targets, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-methylthiophene-3-carbonitrile: Lacks the bromomethyl group, leading to different reactivity and applications.

2-Amino-5-(chloromethyl)thiophene-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.

2-Amino-5-(hydroxymethyl)thiophene-3-carbonitrile: Contains a hydroxymethyl group, which can participate in different types of chemical reactions.

Uniqueness

2-Amino-5-(bromomethyl)thiophene-3-carbonitrile is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .

Biological Activity

2-Amino-5-(bromomethyl)thiophene-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) associated with this compound.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A notable study demonstrated that derivatives of thiophene compounds showed IC50 values ranging from 2.6 to 18 nM against different cancer cell lines, including HL-60 and HeLa cells . The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 2-Amino-5-(Br)C3CN | HL-60 | 12 | Tubulin polymerization inhibition |

| 2-Amino-5-(Br)C3CN | HeLa | 10 | Apoptosis induction |

| 2-Amino-5-(Br)C3CN | MNNG/HOS | 8 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests indicated that the compound's antimicrobial efficacy was comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that the presence of the amino group at the C-5 position is crucial for enhancing biological activity. Substituents on the thiophene ring significantly influence both anticancer and antimicrobial properties. For instance, bromine substitution at the 5-position enhances potency against cancer cells compared to unsubstituted analogs .

Table 2: Structure-Activity Relationship Insights

| Substituent | Position | Activity Change |

|---|---|---|

| Bromine | C-5 | Increased potency |

| Methyl | C-3 | Decreased potency |

| Methoxy | C-7 | Enhanced binding affinity |

Case Studies

- In Vivo Studies : Animal models have shown promising results where administration of this compound led to significant tumor reduction in xenograft models. The compound was administered at doses of 50 mg/kg, demonstrating selective toxicity towards cancer cells while sparing normal tissues .

- Cell Line Studies : In vitro studies involving peripheral blood lymphocytes (PBL) indicated that the compound exhibited low toxicity (IC50 > 20 µM), reinforcing its potential for selective targeting of cancer cells over normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-5-(bromomethyl)thiophene-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via bromination of precursor thiophene derivatives. For example, bromomethyl groups can be introduced using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions. Optimization involves controlling temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometry of brominating agents. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification. Yields >70% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- FT-IR : Confirm the presence of -CN (stretch ~2200 cm⁻¹), -NH₂ (bending ~1600 cm⁻¹), and C-Br (stretch ~550 cm⁻¹).

- ¹H/¹³C NMR : Identify the bromomethyl proton (δ ~4.3–4.7 ppm, singlet) and nitrile carbon (δ ~115–120 ppm).

- Mass Spectrometry : Look for molecular ion peaks [M+H]⁺ matching the molecular formula (C₇H₆BrN₂S; m/z ≈ 233.95).

Cross-validation with X-ray crystallography (e.g., SHELX refinement ) resolves ambiguities in structural assignments.

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (typically >150°C).

- Light Sensitivity : Store aliquots in amber vials at -20°C and monitor degradation via HPLC over 1–6 months.

- Moisture Sensitivity : Karl Fischer titration to track water uptake; use desiccants for long-term storage.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of derivatives of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the bromomethyl group is a reactive hotspot for SN2 substitutions.

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., microbial enzymes). A 2021 study demonstrated anti-tubercular activity via binding to enoyl-ACP reductase (binding energy < -8 kcal/mol) .

- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays.

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial potency) across studies?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., microbial strain, inoculum size, growth medium). For example, discrepancies in MIC values against S. aureus may arise from differences in broth microdilution protocols .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing bromomethyl with chloromethyl) and correlate with bioactivity trends.

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, adjusting for publication bias.

Q. How can researchers leverage the bromomethyl group for synthesizing heterocyclic libraries, and what mechanistic challenges arise?

- Methodological Answer :

- Nucleophilic Substitution : React with amines (e.g., pyrazole derivatives) to form thiophene-azole hybrids. Monitor reaction progress via TLC (Rf shift in 1:3 ethyl acetate/hexane).

- Cross-Coupling Reactions : Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane) to introduce aryl groups. Challenges include competing elimination (e.g., formation of alkene byproducts), mitigated by using bulky phosphine ligands .

- Mechanistic Insights : Use ²H/¹³C isotopic labeling to trace reaction pathways and identify intermediates via LC-MS.

Properties

Molecular Formula |

C6H5BrN2S |

|---|---|

Molecular Weight |

217.09 g/mol |

IUPAC Name |

2-amino-5-(bromomethyl)thiophene-3-carbonitrile |

InChI |

InChI=1S/C6H5BrN2S/c7-2-5-1-4(3-8)6(9)10-5/h1H,2,9H2 |

InChI Key |

ZBIPCRNQMFFGHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1C#N)N)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.